molecular formula C17H15N3O5 B4333082 ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE

ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE

Cat. No.: B4333082
M. Wt: 341.32 g/mol
InChI Key: SXGNCCHYQPDPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenyl group, a pyrazolyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while reduction can produce hydroxychromene derivatives.

Scientific Research Applications

Ethyl (3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in organic electronics and photonics.

    Industry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The chromenyl and pyrazolyl groups play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate

Uniqueness

Ethyl (3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate is unique due to the presence of both chromenyl and pyrazolyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these functional groups.

Properties

IUPAC Name

ethyl 2-[3-[(2-oxochromene-3-carbonyl)amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-2-24-15(21)10-20-8-7-14(19-20)18-16(22)12-9-11-5-3-4-6-13(11)25-17(12)23/h3-9H,2,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGNCCHYQPDPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE
Reactant of Route 6
ETHYL 2-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.